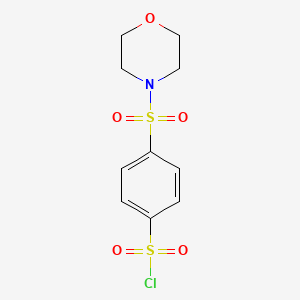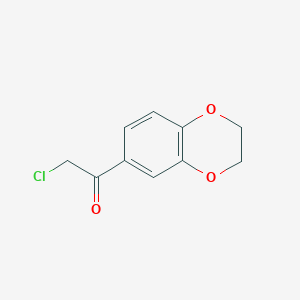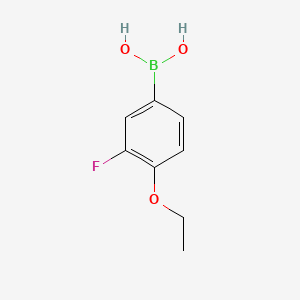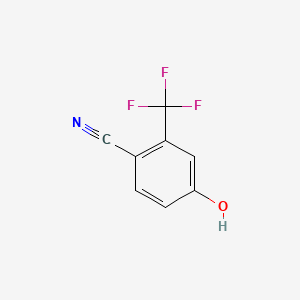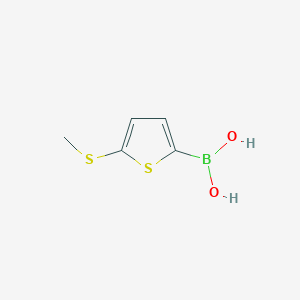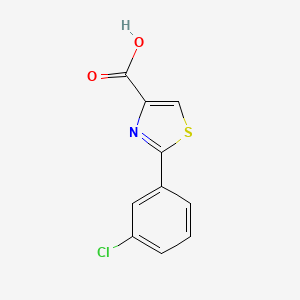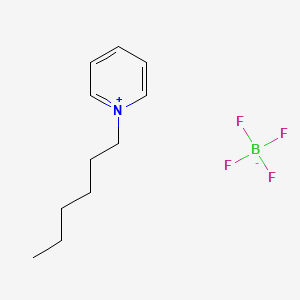
1-Hexylpyridinium tetrafluoroborate
Vue d'ensemble
Description
1-Hexylpyridinium tetrafluoroborate is an ionic liquid with a molecular weight of 251.08 . It has a CAS number of 474368-70-2 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1-Hexylpyridinium tetrafluoroborate is C11H18N.BF4 . The InChI code is 1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 .Physical And Chemical Properties Analysis
1-Hexylpyridinium tetrafluoroborate is a liquid at room temperature . It has a density of 1.16 g/cm³ at 23 °C and a viscosity of 460 cP at 18 °C .Applications De Recherche Scientifique
Desulfurization of Diesel Fuel
1-Hexylpyridinium tetrafluoroborate can be used in the desulfurization of diesel fuel . Sulfur-containing compounds in transportation fuels are converted by combustion to SOx, which is a major source of acid rain and air pollution . For environmental protection purposes, many countries have mandated a reduction in fuels sulfur level down to 10 ppm . Ionic liquids, a new class of green solvents, have recently been undergoing intensive research on the removal of thiophenic sulfur species (e.g., dibenzothiophene) from fuels . Ionic liquids have the ability of extracting aromatic sulfur-containing compounds at ambient conditions without H2 consumption .
Green Solvents
Ionic liquids, such as 1-Hexylpyridinium tetrafluoroborate, are considered green solvents . They are immiscible with fuel, and the used Ionic liquids can be regenerated and recycled by solvent washing or distillation .
Chemical Oxidation
In 2003, Lo et al. first reported chemical oxidation in conjunction with Ionic liquid extraction for oxidative desulfurization . Using the IL [BMIm]PF6 as extractant, acetic acid as catalyst, and H2O2 as oxidant, the sulfur removal of DBT in model oil was increased significantly to 85% .
Homogeneous Catalysts
The oxidation of organosulfur compounds to their corresponding sulfones catalyzed by polyoxometallic acids and their salts in Ionic liquids was also reported . Furthermore, it is well-known that homogeneous catalysts are difficult to separate from their reaction products limiting their recyclability .
Physical Properties
1-Hexylpyridinium tetrafluoroborate has a viscosity of 460 cP at 18 °C and it has a density of 1.16 g/cm³ at 23 °C .
Molecular Structure
The molecular formula of 1-Hexylpyridinium tetrafluoroborate is C11H18BF4N . It has an average mass of 251.072 Da and a monoisotopic mass of 251.146851 Da .
Mécanisme D'action
Target of Action
The primary targets of 1-Hexylpyridinium tetrafluoroborate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Hexylpyridinium tetrafluoroborate are not well documented. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As research progresses, the specific molecular and cellular effects of this compound will likely be identified .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Safety and Hazards
Propriétés
IUPAC Name |
1-hexylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWUXUUPSUBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049305 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylpyridinium tetrafluoroborate | |
CAS RN |
474368-70-2 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the temperature dependence of 1-Hexylpyridinium tetrafluoroborate's physicochemical properties been studied?
A2: Yes, studies have investigated the impact of temperature on various properties of 1-Hexylpyridinium tetrafluoroborate. Researchers measured properties like density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity at temperatures ranging from 278.15 K to 338.15 K. [] These studies provide valuable data for understanding the behavior of this ionic liquid under different temperature conditions, which is crucial for its potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




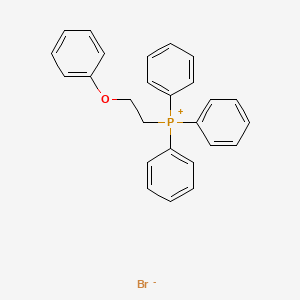
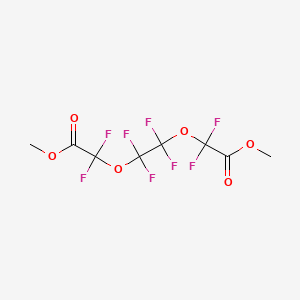
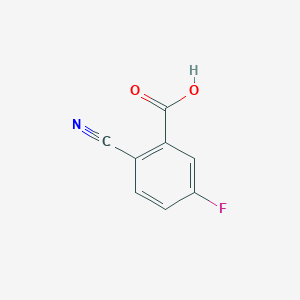
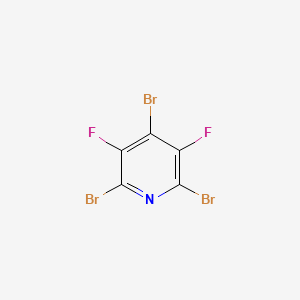
![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
